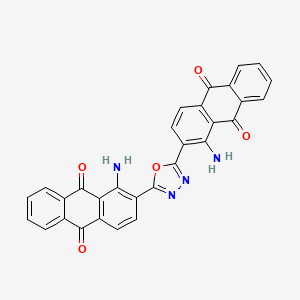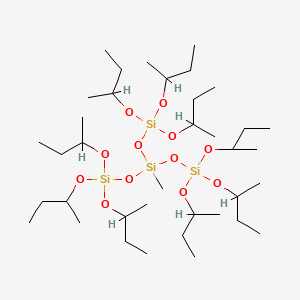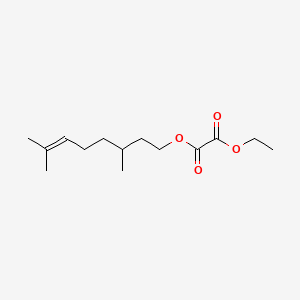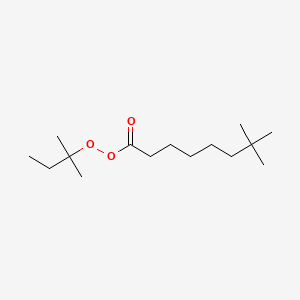
2-羟基苯磺酰胺
概述
描述
2-Hydroxybenzenesulfonamide is a compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (OH) and a sulfonamide group (SO2NH2) attached . The sulfonamide group is characteristic of the existence of the sulfanilamide group and a distinct 6-membered heterocyclic ring .Chemical Reactions Analysis
2-Hydroxybenzenesulfonamide binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .Physical And Chemical Properties Analysis
2-Hydroxybenzenesulfonamide is a powder with a melting point of 140-141°C . It is not readily biodegradable and has the potential to cause various unfavorable side effects .科学研究应用
化学反应和合成
2-羟基苯磺酰胺已被用于各种化学反应和合成过程中。例如,它已参与制备2-烷基、芳基、苄基或取代氨基-1,4,3-苯并噻嗪-4,4-二氧化物,突显其在有机合成中的多功能性 (Suzue & Irikura, 1968)。此外,通过酮的-NOH插入合成环状羟肟酸的作用表明了它在新型有机化合物形成中的重要性 (Banerjee & King, 2009)。
药物化学
在药物化学中,2-羟基苯磺酰胺衍生物显示出作为ATP-柠檬酸裂合酶抑制剂的潜力,这在治疗代谢紊乱中具有重要意义 (Li et al., 2007)。此外,其衍生物已被评估为抗肿瘤筛选中的潜在抑制剂,表明其在癌症研究中的相关性 (Owa et al., 2002)。
生化研究
2-羟基苯磺酰胺已成为各种生化研究的课题,例如调查其在产生亚硝基(HNO)中的作用,这是一种具有潜在生物和药用应用的物种 (Al‐Saadi, 2020)。使用膜进样质谱检测亚硝基也突显了其在分析化学中的实用性 (Cline et al., 2011)。
环境应用
在环境科学中,2-羟基苯磺酰胺已参与与空气处理应用相关的研究,展示了其在环境修复中的潜力 (Biard et al., 2011)。
作用机制
Target of Action
The primary target of 2-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in solution independently .
Mode of Action
2-Hydroxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of 2-Hydroxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase plays a role . These pathways include various physiological processes such as fluid secretion, respiration, and pH regulation.
Result of Action
The result of 2-Hydroxybenzenesulfonamide’s action is the inhibition of carbonic anhydrase activity . By binding to the enzyme, it prevents the enzyme from catalyzing its normal reaction. This can have various downstream effects depending on the specific physiological context, potentially influencing processes such as fluid balance, respiration, and pH regulation.
Action Environment
The action, efficacy, and stability of 2-Hydroxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules can potentially impact the compound’s stability and efficacy.
安全和危害
生化分析
Biochemical Properties
2-Hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrases. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton. 2-Hydroxybenzenesulfonamide binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting various physiological processes.
Cellular Effects
2-Hydroxybenzenesulfonamide influences cell function by inhibiting carbonic anhydrases, which are involved in numerous cellular processes. The inhibition of carbonic anhydrases by 2-Hydroxybenzenesulfonamide affects cell signaling pathways, gene expression, and cellular metabolism. For example, carbonic anhydrases play a role in maintaining pH balance within cells, and their inhibition can lead to altered cellular pH, affecting various metabolic processes . Additionally, the inhibition of carbonic anhydrases can impact the transport of bicarbonate and other ions across cell membranes, influencing cell signaling and function.
Molecular Mechanism
The molecular mechanism of 2-Hydroxybenzenesulfonamide involves its binding to the active site of carbonic anhydrases. The compound forms a coordination bond with the zinc ion in the enzyme’s active site, which is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . This binding interaction inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and proton. The inhibition of carbonic anhydrases by 2-Hydroxybenzenesulfonamide can lead to changes in gene expression and enzyme activity, affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxybenzenesulfonamide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the inhibition of carbonic anhydrases by 2-Hydroxybenzenesulfonamide can lead to changes in cellular pH and ion transport over time, affecting cellular metabolism and function . Additionally, the degradation of 2-Hydroxybenzenesulfonamide can impact its effectiveness as an enzyme inhibitor.
Dosage Effects in Animal Models
The effects of 2-Hydroxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant adverse effects. At higher doses, 2-Hydroxybenzenesulfonamide can cause toxic effects, including altered cellular pH, disrupted ion transport, and impaired cellular metabolism . Studies in animal models have shown that the compound’s inhibitory effects on carbonic anhydrases can lead to physiological changes, such as altered respiration and metabolic acidosis, at higher doses.
Metabolic Pathways
2-Hydroxybenzenesulfonamide is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and proton . This inhibition affects various metabolic processes, including pH regulation, ion transport, and cellular respiration. Additionally, the compound’s interaction with carbonic anhydrases can impact the overall metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Hydroxybenzenesulfonamide within cells and tissues involve its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, the binding of 2-Hydroxybenzenesulfonamide to carbonic anhydrases can influence its distribution within tissues, impacting its effectiveness as an enzyme inhibitor.
Subcellular Localization
The subcellular localization of 2-Hydroxybenzenesulfonamide is primarily determined by its interaction with carbonic anhydrases. The compound is localized to the enzyme’s active site, where it forms a coordination bond with the zinc ion . This localization affects the compound’s activity and function, as it inhibits the enzyme’s ability to convert carbon dioxide to bicarbonate and proton. Additionally, the subcellular localization of 2-Hydroxybenzenesulfonamide can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within cells.
属性
IUPAC Name |
2-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDGMSQFFMNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348450 | |
| Record name | 2-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3724-14-9 | |
| Record name | 2-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

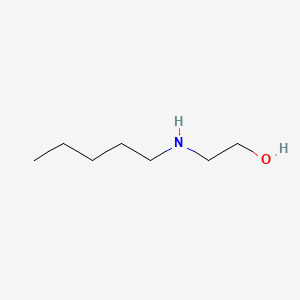

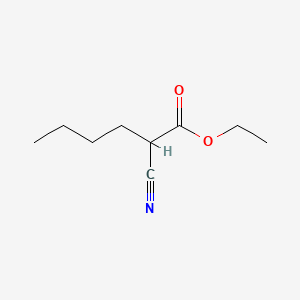
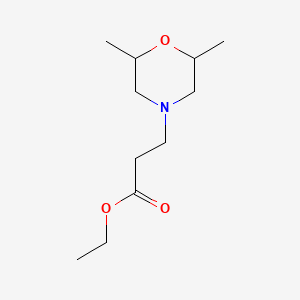
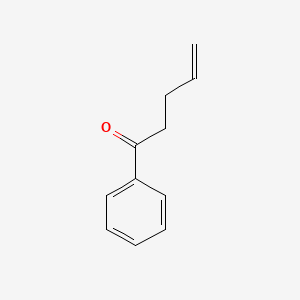
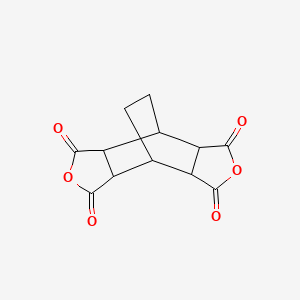
![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)
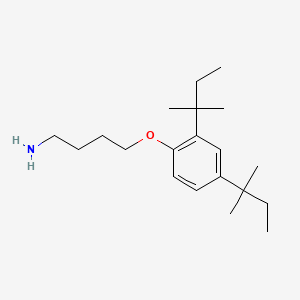
![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)
